(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a fluorenyl group attached to a pyrrolidine ring through a carbamate linkage. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate typically involves the reaction of fluorenylmethyl chloroformate with pyrrolidine-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Primary amines
Substitution: Fluorenyl-substituted derivatives
Scientific Research Applications
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a prodrug in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis. The molecular targets include amino groups in peptides and proteins, where it forms reversible covalent bonds, thereby protecting the functional groups during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl chloroformate: Used as a reagent for derivatizing amines.
(9H-Fluoren-9-yl)methyl N-(pyridin-3-ylmethyl)carbamate: Similar structure with a pyridine ring instead of pyrrolidine.
(9H-Fluoren-9-ylidene)methyl pyridine: Functionalized fluorenyl compound with a pyridine ring.
Uniqueness
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate is unique due to its specific combination of a fluorenyl group and a pyrrolidine ring, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-pyrrolidin-3-ylcarbamate |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,21,22) |
InChI Key |
QWZBVHPYOLIGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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